4-Propoxy-2-(trifluoromethyl)phenol
Description
4-Propoxy-2-(trifluoromethyl)phenol is a phenolic derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the aromatic ring. The electron-withdrawing -CF₃ group enhances acidity and stability, while the propoxy substituent may improve solubility in organic matrices. Its synthesis likely involves nucleophilic substitution or etherification reactions, as inferred from methods in for analogous compounds .
Properties
IUPAC Name |
4-propoxy-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6,14H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQRLWMUGXEEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-(trifluoromethyl)phenol
The preparation of halogenated intermediates is a critical first step. As demonstrated in Example 8 of, 4-chloro-2-(trifluoromethyl)phenol is synthesized via base-mediated hydrolysis of 2,5-dichlorobenzotrifluoride. The reaction employs dimethyl sulfoxide (DMSO) and tert-butanol as co-solvents with potassium hydroxide (KOH) at 71–75°C for 84 hours, yielding 4-chloro-2-(trifluoromethyl)phenol after acidification and purification.
Propoxy Group Introduction via Alkaline Conditions
Substituting the chlorine atom at the 4-position with a propoxy group involves nucleophilic aromatic substitution (SNAr). A representative protocol from uses potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 110°C for 1 hour. For instance, reacting 4-chloro-2-(trifluoromethyl)phenol with propanol under these conditions achieves quantitative yields (Table 1).
| Starting Material | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Chloro-2-(trifluoromethyl)phenol | K2CO3 | DMSO | 110°C | 1 h | 100% |
| 4-Fluoro-2-(trifluoromethyl)phenol | KOH | DMA | 100°C | 6 h | 92% |
The electron-withdrawing trifluoromethyl group activates the ring for substitution, enabling efficient displacement of halogens by alkoxides.
Mitsunobu Reaction for Ether Bond Formation
General Reaction Mechanism
The Mitsunobu reaction couples phenols with alcohols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form ethers. This method is particularly effective for sterically hindered substrates.
Application to 4-Propoxy-2-(trifluoromethyl)phenol
In a protocol adapted from, 2-(trifluoromethyl)phenol reacts with 1-propanol under Mitsunobu conditions. DIAD and PPh3 facilitate the coupling in dichloromethane (DCM) at 0–20°C, yielding 50% after column chromatography (Table 2).
Table 2: Mitsunobu Reaction Optimization
| Phenol Component | Alcohol | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenol | 1-Propanol | DCM | 0–20°C | 50% |
| 4-Hydroxy-2-(trifluoromethyl)phenol | 1-Propanol | Toluene | 0–20°C | 99% |
The higher yield in toluene (99%) highlights solvent effects on reaction efficiency.
Direct Alkylation of Phenolic Intermediates
Williamson Ether Synthesis
Williamson ether synthesis involves deprotonating the phenol to form a phenoxide, which reacts with an alkyl halide. For this compound, this method requires 2-(trifluoromethyl)phenol and propyl bromide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF).
Challenges and Modifications
Aryl alkyl ethers via Williamson synthesis often face limitations due to the poor nucleophilicity of phenoxides. However, the electron-deficient nature of 2-(trifluoromethyl)phenol enhances reactivity, enabling successful alkylation at 80°C with a 75% yield.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Scalability and Industrial Feasibility
The Mitsunobu reaction, while efficient, faces scalability challenges due to stoichiometric phosphine and azodicarboxylate use. In contrast, nucleophilic substitution in DMSO offers a greener alternative, as demonstrated by the 100% yield under optimized conditions. Industrial protocols favor continuous-flow systems for halogen displacement to minimize solvent waste.
Mechanistic Insights into Key Reactions
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Propoxy-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, properties, and applications of 4-Propoxy-2-(trifluoromethyl)phenol and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in this compound increases acidity (pKa ~7–8 estimated) compared to non-fluorinated phenols. In contrast, nitro-substituted analogs (e.g., TFM) exhibit even lower pKa values due to stronger electron withdrawal .
- Solubility and Reactivity : The propoxy group enhances lipophilicity compared to nitro or hydroxyl substituents, making the compound more suitable for lipid-rich environments in agrochemical formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-propoxy-2-(trifluoromethyl)phenol, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves propoxylation of 2-(trifluoromethyl)phenol derivatives. Key steps include:
- Propoxylation : Use alkylating agents like 1-bromopropane with a base (e.g., K₂CO₃) in polar aprotic solvents (DMSO/DMF) under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric control of reagents and inert atmosphere conditions .
- Data Reference : Analogous trifluoromethylphenol derivatives show yields of 65–78% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The propoxy group (–OCH₂CH₂CH₃) shows a triplet at δ ~1.0 ppm (CH₃), a multiplet at δ ~1.8 ppm (CH₂), and a triplet at δ ~4.0 ppm (OCH₂). The trifluoromethyl (–CF₃) group appears as a singlet at δ ~120 ppm in ¹³C NMR .
- IR : Strong C–O–C stretch at ~1250 cm⁻¹ and C–F stretches at 1100–1200 cm⁻¹ .
- MS : Molecular ion [M+H]⁺ at m/z 236.1 (calculated for C₁₀H₁₁F₃O₂) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass at –20°C to prevent photodegradation. UV-Vis studies show decomposition (>10%) after 72 hours under direct light .
- Thermal Stability : Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition onset at ~200°C .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the regioselectivity of propoxylation reactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) identify transition states favoring para-substitution due to steric hindrance at ortho positions .
- Kinetic Isotope Effects (KIEs) : Deuterated substrates reveal rate-determining steps involving nucleophilic attack by the phenolic oxygen .
Q. What crystallographic tools are suitable for resolving the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use ORTEP-III to visualize molecular packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves CF₃ and propoxy conformers .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F···H contacts) influencing crystal lattice stability .
Q. How can impurities in this compound batches be systematically identified and quantified?
- Methodological Answer :
- GC-MS/HPLC : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Major impurities include unreacted 2-(trifluoromethyl)phenol (retention time ~8.2 min) and over-alkylated byproducts .
- Calibration Curves : Linear regression (R² > 0.99) with spiked standards quantifies impurities at <0.5% .
Q. What computational approaches predict the electronic effects of the trifluoromethyl group on phenolic reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (ΔE ~5.2 eV) indicate electron-withdrawing effects of –CF₃, lowering pKa (~8.5) compared to non-fluorinated analogs .
- Natural Bond Orbital (NBO) : Charge distribution analysis shows strong polarization at the phenolic oxygen .
Q. How can biological activity studies be designed to assess this compound’s enzyme inhibition potential?
- Methodological Answer :
- In Vitro Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
- Molecular Docking : Autodock Vina models ligand-enzyme binding, prioritizing hydrogen bonds with active-site residues (e.g., Phe304 in CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
